![molecular formula C10H15NO B14742468 N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine CAS No. 6617-36-3](/img/structure/B14742468.png)
N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine is a chemical compound characterized by its unique bicyclic structure. This compound falls under the category of bicyclo[4.1.0]heptenes, which are known for their strained ring systems and potential for various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (Pt) or gold (Au) . The reaction conditions include:
Catalysts: Pt(II) or Au(I)
Solvents: Commonly used solvents include dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C)
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃)
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid
Reduction: H₂ gas with Pd/C catalyst
Substitution: NaOCH₃ in methanol
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules
Biology: Investigated for its potential biological activities and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism by which N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1R,3E,6S)-4,7,7-Trimethyl-5-nitrobicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine
- (1R,3R,4R,6S)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol
Uniqueness
N-[(1R,6S)-4,7,7-Trimethylbicyclo[410]hept-4-en-3-ylidene]hydroxylamine is unique due to its specific stereochemistry and the presence of the hydroxylamine functional group
Propriétés
Numéro CAS |
6617-36-3 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
N-[(1R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enylidene]hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-6-4-7-8(10(7,2)3)5-9(6)11-12/h4,7-8,12H,5H2,1-3H3/t7-,8+/m0/s1 |
Clé InChI |
CVDOTKRHZGLHNK-JGVFFNPUSA-N |
SMILES isomérique |
CC1=C[C@H]2[C@H](C2(C)C)CC1=NO |
SMILES canonique |
CC1=CC2C(C2(C)C)CC1=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)

![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)

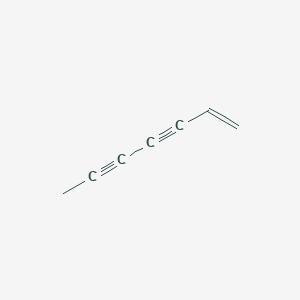
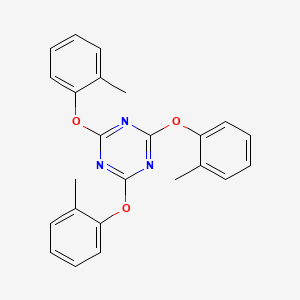
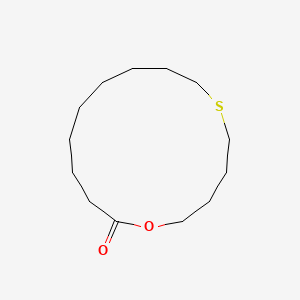
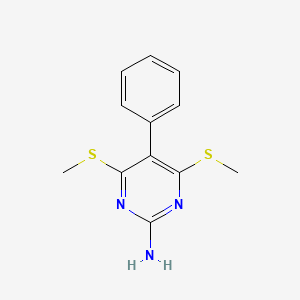


![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
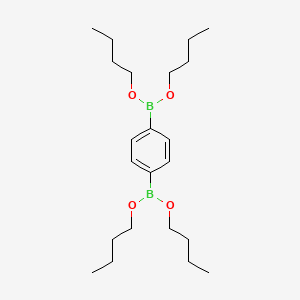
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
